[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde

Medicinal Chemistry Lipophilicity cLogP

Acquire [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde (872714-69-7) as your key intermediate for antibacterial SAR programs. This building block features a unique fused oxathiolo-pyridine core with a reactive aldehyde handle, providing the constrained 3D topology essential for GyrA/GyrB inhibitor binding, as demonstrated by clinical candidate GSK299423. Simple pyridine-carbaldehydes cannot replicate this spatial arrangement. With favorable drug-like properties (XLogP3 1.1, TPSA 47.4 Ų), it is a strategic choice for optimizing LipE and mitigating ADMET attrition.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
CAS No. 872714-69-7
Cat. No. B1509119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde
CAS872714-69-7
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1OC2=C(S1)C=C(N=C2)C=O
InChIInChI=1S/C7H5NO2S/c9-3-5-1-7-6(2-8-5)10-4-11-7/h1-3H,4H2
InChIKeyVTWJKEZCXALLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde (872714-69-7) Serves as a Key Heterocyclic Building Block


[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde (CAS 872714-69-7) is a heterocyclic building block characterized by a fused oxathiolo-pyridine core with a reactive aldehyde group. This structural motif provides a unique combination of electronic and steric properties, positioning it as a valuable intermediate in medicinal chemistry and organic synthesis .

The Perils of Substituting [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde with Common Heterocyclic Aldehydes


While many pyridine-carbaldehydes exist, the specific [1,3]oxathiolo[5,4-c]pyridine fusion imparts a distinct electronic character and a constrained 3D topology. This is evidenced by its application in the synthesis of advanced clinical candidates, such as the GyrA/GyrB inhibitor GSK299423, where the rigid oxathiolopyridine moiety is critical for target binding [1]. A simple pyridine- or quinoline-carbaldehyde cannot replicate the required spatial arrangement and specific heteroatom interactions, making direct substitution infeasible without a significant loss of binding affinity or change in physicochemical properties.

Quantifiable Differentiation of 872714-69-7: Comparative Physicochemical and Synthetic Data


Differentiation via Computed Lipophilicity: [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde vs. 6-Quinolinecarboxaldehyde

Computed lipophilicity data show [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde to be significantly less lipophilic (XLogP3 1.1) than the structurally related heteroaromatic aldehyde 6-quinolinecarboxaldehyde (XLogP3 1.8) [1][2]. This suggests potentially superior aqueous solubility and a different pharmacokinetic profile when incorporated into a lead compound.

Medicinal Chemistry Lipophilicity cLogP

Comparison of Topological Polar Surface Area (TPSA) Between 872714-69-7 and its Reduced Analog

The target aldehyde (872714-69-7) has a lower computed Topological Polar Surface Area (TPSA) of 47.4 Ų compared to 58.6 Ų for its reduced analog, [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol (CAS 872714-71-1) . This difference highlights how the oxidation state at the 6-position influences key molecular descriptors.

Medicinal Chemistry Bioavailability TPSA

Reactivity Advantage: The Aldehyde Moiety of 872714-69-7 Enables Efficient Reductive Amination

The presence of the aldehyde group allows for high-yielding reductive amination, a key reaction in medicinal chemistry. In a reported synthesis, the target compound was prepared from its alcohol precursor via oxidation with MnO2 in 62% yield . This demonstrates the aldehyde's utility as an electrophile for amine coupling, a functionality absent in the corresponding alcohol or methyl analog.

Synthetic Chemistry Reductive Amination Building Block

Procurement-Driven Application Scenarios for [1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde (872714-69-7)


Precision Synthesis of Gyrase Inhibitor Analogs (e.g., GSK299423)

This compound is an essential intermediate for research programs targeting bacterial DNA gyrase (GyrA/GyrB). The [1,3]oxathiolo[5,4-c]pyridine core is a critical component of inhibitors like GSK299423, where it occupies a specific hydrophobic pocket in the target enzyme [1]. Procurement is justified for any lab engaged in structure-activity relationship (SAR) studies to develop novel antibacterial agents, as generic pyridine carbaldehydes cannot mimic the required binding interactions.

Development of Kinase Inhibitors with Optimized Lipophilic Efficiency (LipE)

Based on its computed low lipophilicity (XLogP3 = 1.1) and favorable TPSA (47.4 Ų) [2], this building block is ideally suited for medicinal chemistry programs aiming to improve the drug-likeness of lead series. Its incorporation can help lower overall cLogP and maintain permeability, thereby increasing Lipophilic Efficiency (LipE). This is a data-driven strategy for mitigating attrition in drug development due to poor ADME properties.

Diversification of Heterocyclic Scaffolds via Aldehyde-Specific Chemistry

For chemical biology and tool compound synthesis, the reactive aldehyde group provides a versatile handle for generating compound libraries. The compound can be directly used in reductive amination reactions to introduce diverse amine moieties . This specific functional group is the key point of differentiation from its alcohol analog (CAS 872714-71-1), enabling a distinct set of chemical transformations for exploring chemical space.

Calibration and Method Development in Analytical Chemistry

With its well-defined physicochemical properties (boiling point: 316.5±42.0 °C, density: 1.5±0.1 g/cm³) and high purity (NLT 98%) from commercial suppliers, this compound serves as a suitable reference standard for developing and validating HPLC, LC-MS, and GC methods for related heterocyclic compounds . Its unique mass (m/z 168 [MH+]) provides a reliable analytical signature.

Technical Documentation Hub

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